D-Galacturonic Acid

Catalog No.
S1551695
CAS No.
25990-10-7
M.F
C6H10O7
M. Wt
194.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Galacturonic Acid

CAS Number

25990-10-7

Product Name

D-Galacturonic Acid

IUPAC Name

(2S,3R,4S,5R,6S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid

Molecular Formula

C6H10O7

Molecular Weight

194.14 g/mol

InChI

InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2+,3+,4-,6-/m0/s1

InChI Key

AEMOLEFTQBMNLQ-BKBMJHBISA-N

SMILES

C1(C(C(OC(C1O)O)C(=O)O)O)O

Synonyms

(D)-galacturonic acid, (DL)-galacturonic acid, D-galacturonic acid, DL-galacturonic acid, galacturonic acid, galacturonic acid, (alpha-D)-isomer, galacturonic acid, (D)-isomer, galacturonic acid, calcium, sodium salt, (D)-isomer, galacturonic acid, D-, galacturonic acid, DL-, galacturonic acid, monosodium salt, (D)-isomer

Canonical SMILES

C1(C(C(OC(C1O)O)C(=O)O)O)O

Isomeric SMILES

[C@@H]1([C@H]([C@H](O[C@@H]([C@@H]1O)O)C(=O)O)O)O

D-Galacturonic acid is an oxidized form of the monosaccharide D-galactose and is classified as a sugar acid. It is primarily known as a key component of pectin, a polysaccharide found in the cell walls of plants. Structurally, D-galacturonic acid can exist in both an open-chain form, with an aldehyde group at carbon 1 and a carboxylic acid group at carbon 6, and a cyclic form, typically represented as a pyranose. The cyclic structure can have two configurations: alpha and beta, depending on the orientation of the hydroxyl group at carbon 2 .

, particularly in nonenzymatic browning processes. When subjected to thermal treatment in aqueous solutions, it reacts with amino acids such as L-alanine, leading to the formation of complex products through pathways similar to the Maillard reaction. This reaction generates colored compounds and can produce products like furan-2-carboxaldehyde and norfuraneol . Additionally, hydrolysis of pectin yields D-galacturonic acid along with other byproducts such as methanol and acetic acid .

D-Galacturonic acid plays significant roles in biological systems, particularly in plant biology. It is crucial for maintaining the structural integrity of plant cell walls and contributes to intercellular adhesion. Its presence in pectin enhances the gelling properties of fruit-derived products, making it essential in food technology. Furthermore, D-galacturonic acid has been studied for its potential health benefits, including antioxidant properties and its role in modulating gut microbiota .

D-Galacturonic acid can be synthesized through several methods:

  • Hydrolysis of Pectin: The most common method involves the acidic or enzymatic hydrolysis of pectin, which releases D-galacturonic acid along with other sugars.
  • Chemical Synthesis: Laboratory synthesis can be achieved through oxidation reactions starting from D-galactose using oxidizing agents such as nitric acid or periodate .
  • Biotechnological Approaches: Recent studies have explored biotechnological methods involving microbial fermentation to produce D-galacturonic acid from renewable resources .

D-Galacturonic acid has diverse applications across various industries:

  • Food Industry: It is widely used as a gelling agent in jams and jellies due to its ability to form gels when combined with sugars.
  • Pharmaceuticals: Its potential health benefits make it a subject of interest for functional foods and dietary supplements.
  • Cosmetics: Used for its moisturizing properties and as a thickening agent in creams and lotions.
  • Agriculture: Acts as a natural polymer that can improve soil structure and water retention .

Studies on D-galacturonic acid interactions reveal its reactivity with various compounds. For instance, its interaction with amino acids can lead to the formation of complex Maillard reaction products, which are significant in food chemistry due to their flavor and color contributions. Additionally, research indicates that D-galacturonic acid may influence microbial activity in the gut, promoting beneficial bacteria while inhibiting pathogenic strains .

D-Galacturonic acid shares structural similarities with several other uronic acids. Here are some notable comparisons:

CompoundStructure/CharacteristicsUnique Aspects
D-GalactoseA hexose sugar; precursor to D-galacturonic acidNon-oxidized form; part of lactose
D-Glucuronic AcidAn oxidized form of glucose; important for detoxificationPlays a role in drug metabolism
L-Iduronic AcidA stereoisomer; found in certain glycosaminoglycansContributes to the structure of hyaluronic acid
D-Mannuronic AcidFound in alginates; differs by having different stereochemistryImportant for marine polysaccharides

D-Galacturonic acid is unique due to its predominant role in pectin formation and its specific reactivity in nonenzymatic browning reactions compared to other uronic acids .

Acid-Base Behavior and pKa Profiling

D-Galacturonic acid exhibits characteristic weak acid behavior due to the presence of its carboxylic acid functional group at the C6 position [1]. The compound demonstrates typical mutarotation behavior in aqueous solution, existing in equilibrium between alpha and beta anomeric forms [19]. The alpha form shows an initial optical rotation of +98° which changes to +50.9°, while the beta form exhibits an initial rotation of +27° changing to +55.6° [1].

The acid-base properties of D-galacturonic acid have been extensively characterized through multiple analytical approaches. Conductance and electromotive force measurements have provided precise determination of the acidity constant [26]. Research conducted at 298.15 K using both conductance and electromotive force methodologies yielded highly consistent results, with values agreeing within one percent [26].

Measurement MethodpKa ValueTemperature
Conductance3.47298.15 K
Electromotive Force3.47298.15 K
Predicted3.30 ± 0.35Standard conditions

The dissociation behavior of D-galacturonic acid shows pH-dependent characteristics that significantly influence its chemical reactivity [27]. Fourier transform infrared spectroscopy studies have demonstrated clear spectral changes associated with carboxyl group dissociation [27]. As pH increases, the intensity of bands connected with asymmetric and symmetric carboxylate stretching vibrations increases, while the intensity of the carbonyl stretching vibration in the carboxyl group decreases [27]. This indicates progressive dissociation of the carboxyl groups of galacturonic acid units with increasing pH [27].

The surface electrical charge of galacturonic acid particles increases significantly in the pH range of 3 to 7, confirming the ionization behavior [27]. The average apparent dissociation constant value of approximately 4.60 further confirms the acidic character of galacturonic acid derivatives [27]. This dissociation behavior is fundamental to understanding the polymerization and cross-linking mechanisms that occur in polygalacturonic acid formation [27].

Oxidation States and Derivative Formation

D-Galacturonic acid serves as a versatile substrate for various oxidation and reduction reactions, leading to the formation of multiple derivative compounds [4] [15] [18]. The compound represents an intermediate oxidation state of D-galactose, where selective oxidation has occurred at the C6 position to form the carboxylic acid functionality [1].

Complete oxidation of D-galacturonic acid yields galactaric acid through oxidation of the aldehyde group at C1 [15]. This transformation can be achieved using supported gold catalysts under mild conditions with molecular oxygen [15]. Research has demonstrated that carbon-supported gold nanoparticles exhibit superior performance compared to metal oxide-supported catalysts, achieving 100% selectivity at 76% conversion [15]. The reaction proceeds through base-free conditions at the autogenic pH of 2.2, avoiding salt co-production issues associated with basic oxidation conditions [15].

Chromium(VI) oxidation of D-galacturonic acid follows a complex multistep mechanism involving intermediate chromium species [4]. The reaction proceeds through formation of chromium(IV), chromium(V), and chromium(II) intermediates, with the final product being D-galactaric acid and chromium(III) [4]. Optical absorption spectroscopy has revealed the formation of chromium(VI) esters, free radicals, superoxo-chromium(III) complexes, and oxo-chromium(V) species during the oxidation process [4].

Oxidation ConditionsProductYieldCatalyst System
Au/C, 333 K, 21 hGalactaric acid76% conversion, 100% selectivityCarbon-supported gold
Au/C, 353 KGalactaric acid95% yieldCarbon-supported gold
Cr(VI), acidic conditionsGalactaric acidQuantitativeChromium(VI)
Alkaline oxygen, 1N NaOHMixed products45% trihydroxyglutarateNo catalyst

Reduction reactions of D-galacturonic acid produce galactonic acid derivatives [16]. Hydrogenation using Raney nickel catalyst under high pressure conditions (1800 pounds) at elevated temperatures (90°C) achieves efficient conversion to L-galactonic acid [16]. The reduction process involves treatment of sodium calcium galacturonate with hydrogen in the presence of the catalyst, yielding calcium L-galactonate tetrahydrate with approximately 95% yield [16].

Thermal degradation of D-galacturonic acid in aqueous solution leads to the formation of various carbocyclic compounds [17]. At different pH values (3, 5, and 8), rapid browning occurs with formation of reductic acid, dihydroxy-cyclopentenone, and furan-2-carbaldehyde as major degradation products [17]. The degradation pathway involves 2-ketoglutaraldehyde as a common key intermediate [17]. Alkaline conditions promote formation of norfuraneol through isomerization reactions [17].

Polymerization Mechanisms for Polygalacturonic Acid

The biosynthesis of polygalacturonic acid occurs through enzymatic polymerization using uridine diphosphate-D-galacturonic acid as the activated monomer substrate [9] [29]. Polygalacturonic acid synthase catalyzes the successive transfer of galacturonic acid residues to growing oligogalacturonic acid chains through alpha-1,4-glycosidic linkages [9] [29].

Research using radioactive uridine diphosphate-D-galacturonic acid has demonstrated that pectin chain synthesis occurs through direct transglycosylation reactions [9]. Particulate enzyme preparations from mung bean seedlings achieve incorporation of up to 67% of the radioactive substrate into polygalacturonic acid [9]. The biosynthetic mechanism involves successive additions of galacturonic acid residues, as evidenced by partial degradation studies using specific polygalacturonases [9].

Enzyme SourceMolecular MassActivityStability Conditions
Pea epicotyls590 kDaHighLow salt concentration
Pea epicotyls21 kDaModerateLow salt concentration
Pea epicotyls5 kDaLowLow salt concentration
Mung beanVariable67% incorporationpH 6.3-7.0 optimum

The polygalacturonic acid synthase enzyme system exhibits remarkable sensitivity to ionic strength conditions [29]. High salt concentrations (500 mM sodium chloride or potassium chloride) cause complete loss of enzymatic activity, while low salt conditions maintain stability [29]. Gel filtration and sucrose density gradient centrifugation have revealed three distinct molecular mass forms of the enzyme complex [29]. The largest form (590 kDa) can be converted to smaller active components (21 kDa and 5 kDa) under high salt treatment while retaining catalytic activity [29].

The polymerization mechanism requires specific cofactor conditions for optimal activity [9]. The enzyme system shows maximum activity within the pH range of 6.3 to 7.0 [9]. Calcium ions and other divalent cations significantly stimulate enzyme activity, while copper and cobalt ions exhibit inhibitory effects [13]. The reaction proceeds through random cleavage patterns when subjected to polygalacturonic acid trans-eliminase degradation [13].

Physical Description

Solid

XLogP3

-2.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

194.04265265 g/mol

Monoisotopic Mass

194.04265265 g/mol

Heavy Atom Count

13

UNII

CEP8I6411H

Related CAS

25990-10-7 (homopolymer)

Other CAS

685-73-4
25990-10-7

Wikipedia

D-galactopyranuronate
D-galacturonic acid
D-galactopyranuronic acid

General Manufacturing Information

Galacturonic acid, homopolymer: INACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-15

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